Product packaging for SGC 707(Cat. No.:)

SGC 707

Cat. No.: B1191929
M. Wt: 298.34
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

In the field of chemical biology, chemical probes are small molecules designed to selectively interact with a specific protein target, thereby enabling the study of that protein's function in a cellular or organismal context. sgc-unc.orgcaymanchem.com A high-quality chemical probe is characterized by its potency, selectivity, and demonstrated activity in cellular systems. sgc-unc.org SGC-707 fits this description as a potent and selective inhibitor of PRMT3. medchemexpress.comtocris.comselleckchem.comallgenbio.com Its utility lies in its ability to modulate the activity of PRMT3, allowing researchers to probe the biological consequences of this inhibition and thus elucidate the functions of the enzyme. caymanchem.comallgenbio.com

SGC-707 was identified as a potent, selective, and cell-active allosteric inhibitor of PRMT3. selleckchem.comallgenbio.com Initial characterization demonstrated its significant potency, with an in vitro IC50 of approximately 31 nM and a dissociation constant (Kd) of 53 nM. medchemexpress.comselleckchem.com A key feature of its initial characterization was its remarkable selectivity; it showed over 100-fold selectivity against a panel of 31 other methyltransferases and 250 other non-epigenetic targets. tocris.comallgenbio.com Further studies confirmed its ability to engage with PRMT3 within cells, such as HEK293 and A549 cell lines, and to inhibit the methylation of histone H4 at arginine 3 (H4R3me2a), a known substrate of PRMT3. medchemexpress.comselleckchem.com

The continued academic interest in SGC-707 stems from its value as a tool to dissect the diverse biological roles of PRMT3. As a highly selective inhibitor, SGC-707 allows for the confident attribution of observed cellular or physiological effects to the inhibition of PRMT3. allgenbio.com This enables the exploration of PRMT3's involvement in various cellular processes and its potential role in disease states. For instance, research has utilized SGC-707 to investigate the impact of PRMT3 inhibition on gene expression and antiviral responses. medchemexpress.com The bioavailability of SGC-707 also makes it suitable for in vivo studies in animal models, further expanding its utility in preclinical research. selleckchem.comallgenbio.com The availability of such a well-characterized chemical probe is crucial for validating PRMT3 as a potential therapeutic target.

Compound Information

Compound NameChemical Name
SGC-7071-(Isoquinolin-6-yl)-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl] urea

SGC-707 Research Findings

ParameterValueCell Lines/Assay
IC50 31 nMIn vitro PRMT3 inhibition assay medchemexpress.comselleckchem.com
Kd 53 nMIsothermal Titration Calorimetry (ITC) medchemexpress.comselleckchem.comchemicalprobes.org
Cellular EC50 1.3 µMHEK293 cells (PRMT3 stabilization) medchemexpress.comselleckchem.com
Cellular EC50 1.6 µMA549 cells (PRMT3 stabilization) medchemexpress.comselleckchem.com
Selectivity >100-foldAgainst 31 other methyltransferases and 250 non-epigenetic targets tocris.comallgenbio.com

Properties

Molecular Formula

C16H18N4O2

Molecular Weight

298.34

Synonyms

1-(Isoquinolin-6-yl)-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl] urea

Origin of Product

United States

Molecular Target Identification and Validation of Sgc 707

Identification of Primary Molecular Targets of SGC 707

The process of pinpointing the exact molecular targets of bioactive compounds like this compound is critical for understanding their therapeutic potential and mechanisms of action.

The identification of this compound as a PRMT3 inhibitor was the result of a collaboration involving the Structural Genomics Consortium (SGC) thesgc.org. Target deconvolution, a crucial step in phenotype-based drug discovery, aims to identify the specific molecular targets of bioactive small molecules nih.gov. Various chemical proteomics approaches are employed for this purpose. These strategies often include affinity purification using compound-immobilized beads, photoaffinity labeling (PAL), cellular thermal shift assay (CETSA), and activity-based protein profiling (ABPP) nih.gov. Another unbiased and high-throughput method for target deconvolution is the Proteome Integral Solubility Alteration (PISA) assay elifesciences.org. These proteomic techniques enable the comprehensive analysis of protein interactions and modifications, facilitating the elucidation of drug-target relationships.

Genetic validation plays an essential role in confirming the functional relevance of identified molecular targets. CRISPR-Cas9 technology provides robust platforms for high-throughput screening and functional validation of gene targets crownbio.comnih.gov. This advanced gene editing tool allows for precise modifications to DNA, enabling researchers to assess changes in gene function assaygenie.com. Confirmation of successful gene editing and subsequent functional changes can be achieved through techniques such as quantitative Polymerase Chain Reaction (qPCR), Western blotting, or various functional assays assaygenie.com. While the primary literature confirms PRMT3 as the target of this compound and details its allosteric inhibition, the general utility of CRISPR-based screens for validating drug targets is well-established in chemical biology crownbio.comnih.govassaygenie.commoleculardevices.com.

Characterization of this compound Binding Modalities with Protein Arginine Methyltransferase 3 (PRMT3)

Detailed characterization of this compound's interaction with PRMT3 has elucidated its potent and selective inhibitory mechanism.

This compound is recognized as a potent allosteric inhibitor of PRMT3 thesgc.orgnih.govrndsystems.combio-techne.comtocris.comadooq.commedkoo.comcaymanchem.compdbj.orgnih.govguidetopharmacology.orgresearchgate.net. Its binding affinity to PRMT3 has been rigorously characterized through biophysical methods. Isothermal Titration Calorimetry (ITC) studies have determined the dissociation constant (KD) for this compound binding to PRMT3 to be 50 nM thesgc.orgcaymanchem.com and 53 ± 2 nM nih.govmedkoo.compdbj.orgnih.gov. The half-maximal inhibitory concentration (IC50) for this compound against PRMT3 activity is reported as 31 nM rndsystems.combio-techne.comtocris.commedkoo.comnih.govresearchgate.netroyalsocietypublishing.org or 50 nM thesgc.orgadooq.comcaymanchem.com. A key feature of this compound is its exceptional selectivity, demonstrating greater than 100-fold selectivity over 31 other methyltransferases and more than 250 non-epigenetic targets thesgc.orgnih.govrndsystems.combio-techne.comtocris.comadooq.commedkoo.comcaymanchem.compdbj.orgnih.govresearchgate.net.

Table 1: Key Binding and Inhibition Parameters of this compound for PRMT3

ParameterValue (nM)MethodSource
KD50ITC thesgc.orgcaymanchem.com
KD53 ± 2ITC nih.govmedkoo.compdbj.orgnih.gov
IC5031- rndsystems.combio-techne.comtocris.commedkoo.comnih.govresearchgate.netroyalsocietypublishing.org
IC5050- thesgc.orgadooq.comcaymanchem.com

This compound functions as an allosteric inhibitor of PRMT3, a mechanism confirmed by detailed biochemical studies and X-ray crystallography of the PRMT3-SGC 707 complex thesgc.orgnih.govrndsystems.combio-techne.comtocris.comadooq.commedkoo.comcaymanchem.compdbj.orgnih.govguidetopharmacology.orgresearchgate.netroyalsocietypublishing.orgnih.govnih.gov. This compound binds to a unique, novel pocket located at the base of the dimerization arm of one PRMT3 monomer royalsocietypublishing.orgnih.gov. This binding site is distinct from the active site where the cofactor S-adenosylmethionine (SAM) and peptide substrates typically bind guidetopharmacology.org. Upon binding, this compound makes crucial contacts with the α-Y segment of the activation helix of the second monomer within the PRMT3 dimer structure royalsocietypublishing.orgnih.gov. This interaction at a distal, allosteric site effectively modulates and inhibits the enzymatic activity of PRMT3 royalsocietypublishing.org. The crystal structure of the PRMT3-SGC 707 complex provides direct structural evidence for this allosteric inhibition mode nih.govmedkoo.compdbj.orgnih.gov.

Mechanism of action studies have definitively shown that this compound exhibits a non-competitive inhibition pattern with respect to both the methyl donor cofactor S-adenosyl-L-methionine (SAM) and the peptide substrate thesgc.orgnih.govroyalsocietypublishing.orgnih.gov. This non-competitive profile is a hallmark of allosteric inhibition, where the inhibitor binds to a site distinct from the active site, thereby altering the enzyme's conformation and reducing its catalytic efficiency without directly competing for substrate binding thesgc.orgnih.govroyalsocietypublishing.orgnih.gov. Specifically, IC50 values for this compound were observed to remain constant across varying concentrations of SAM, confirming its non-competitive nature with respect to the cofactor thesgc.org. A similar non-competitive pattern was also demonstrated when the concentration of the peptide substrate was varied, further reinforcing the allosteric mode of inhibition by this compound thesgc.org.

Table 2: Inhibition Profile of this compound

SubstrateInhibition ProfileSupporting Evidence
S-adenosylmethionine (SAM)Non-competitiveIC50 values unchanged with varying SAM concentrations thesgc.orgnih.govroyalsocietypublishing.orgnih.gov
Peptide SubstrateNon-competitiveIC50 values unchanged with varying peptide concentrations thesgc.orgnih.govroyalsocietypublishing.orgnih.gov

Structural Basis of this compound-Target Interactions

The interaction between this compound and its molecular target, PRMT3, has been extensively studied to elucidate the structural basis of its allosteric inhibition.

Co-crystallography and Cryo-Electron Microscopy Studies of this compound-Bound PRMT3

Co-crystallography studies have been instrumental in revealing the precise binding mode of this compound to PRMT3. The crystal structure of the PRMT3-SGC 707 complex confirms its allosteric inhibition mode researchgate.netnih.govnih.govacs.org. This compound binds to an allosteric site located at the interface of the two PRMT3 subunits, a considerable distance from the methyl transfer site nih.gov. This allosteric pocket is specific to PRMT3 and involves a portion of the "activation α-helix" from the adjacent subunit nih.gov.

A key interaction observed in the crystal structure is a hydrogen bond formed between the nitrogen atom in the isoquinoline (B145761) ring of this compound and Threonine 466 (T466) of PRMT3 nih.govacs.org. This hydrogen bond is completely desolvated, significantly contributing to the strong PRMT3-SGC 707 interaction nih.gov. The absence of this critical hydrogen bond in closely related inactive analogs, such as XY1 (compound 51), which replaces the isoquinoline ring with a naphthalene (B1677914) ring, explains their drastically diminished potency nih.govacs.org.

While co-crystallography has provided detailed insights into the this compound-PRMT3 interaction, cryo-electron microscopy (cryo-EM) studies may also contribute to understanding the structural dynamics of PRMT3 and its complexes, though specific detailed findings for this compound-bound PRMT3 via cryo-EM were not extensively detailed in the provided search results scholaris.cascholaris.ca.

Computational Docking and Molecular Dynamics Simulations

Computational docking and molecular dynamics (MD) simulations are valuable tools for complementing experimental structural studies and further elucidating the interaction profile and stability of ligand-protein complexes. Although specific detailed results for this compound's computational docking and molecular dynamics simulations were not extensively present in the provided search results, the importance of such studies is highlighted in the context of understanding structure-activity relationships (SAR) for PRMT3 inhibitors researchgate.netnih.govacs.orgresearchgate.netmedchemexpress.com.

Table 2: Structural and Computational Insights into this compound-PRMT3 Interactions

MethodKey FindingsSignificanceSource
Co-crystallographyThis compound binds to an allosteric site at the PRMT3 subunit interface, distant from the active site. Key hydrogen bond with T466.Confirms allosteric inhibition mode and identifies critical binding interactions. researchgate.netnih.govnih.govacs.org
Molecular Dynamics SimulationsSuggested for comprehensive SAR analysis and understanding dynamic interactions (general context for PRMT3 inhibitors).Provides insights into binding stability, conformational changes, and intermolecular energies. researchgate.netnih.govacs.orgresearchgate.netmedchemexpress.com

Mechanistic Elucidation of Sgc 707 Biological Activity

Modulation of Target Protein Function by SGC 707

This compound's interaction with PRMT3 is characterized by specific enzymatic inhibition kinetics and the induction of conformational changes in the target protein.

This compound is a highly potent inhibitor of PRMT3. In biochemical assays, its IC50 value for PRMT3 inhibition is reported as 31 ± 2 nM researchgate.net and 50 nM tocris.comresearchgate.netresearchgate.netthesgc.orgmdpi.comwikipedia.orguni-mainz.deresearchgate.netnih.gov. The binding affinity (KD) of this compound to PRMT3 has been determined by isothermal titration calorimetry (ITC) as 53 ± 2 nM researchgate.netresearchgate.net or 50 nM tocris.comresearchgate.netresearchgate.netspandidos-publications.comnih.govmdpi.com, and by surface plasmon resonance (SPR) as 85 ± 1 nM researchgate.netscholaris.ca.

A key characteristic of this compound is its exceptional selectivity. It demonstrates more than 100-fold selectivity against 31 other methyltransferases, including other protein lysine (B10760008) methyltransferases (PKMTs), protein arginine methyltransferases (PRMTs), DNA methyltransferases (DNMTs), and RNA-methyltransferases researchgate.nettocris.comthesgc.orgmdpi.comwikipedia.orguni-mainz.deresearchgate.netnih.govnih.govscholaris.ca. Furthermore, it exhibits selectivity against over 250 non-epigenetic targets such as kinases, G protein-coupled receptors (GPCRs), ion channels, and transporters researchgate.nettocris.comthesgc.orgmdpi.comwikipedia.orgresearchgate.netnih.govscholaris.ca. Mechanistically, this compound acts as a non-competitive inhibitor with respect to both S-adenosyl-L-methionine (SAM), the universal methyl donor, and peptide substrates tocris.comresearchgate.netthesgc.org.

Table 1: Enzymatic Inhibition and Binding Kinetics of this compound for PRMT3

ParameterValue (Biochemical Assay)Value (Cellular Assay)Assay MethodReference
IC50 (PRMT3)31 ± 2 nM, 50 nM-Biochemical researchgate.nettocris.comresearchgate.netresearchgate.netthesgc.orgmdpi.comwikipedia.orguni-mainz.deresearchgate.netnih.gov
KD (PRMT3)53 ± 2 nM, 50 nM-ITC researchgate.nettocris.comresearchgate.netresearchgate.netresearchgate.netspandidos-publications.comnih.govmdpi.com
KD (PRMT3)85 ± 1 nM-SPR researchgate.netscholaris.ca
IC50 (Endogenous H4R3me2a)-225 nM (HEK293 cells)Western blot researchgate.netscholaris.cayuhs-microbiology.org
IC50 (Exogenous H4R3me2a)-91 nM (HEK293 cells)Western blot researchgate.netscholaris.ca
IC50 (Histone Methylation)-< 1 µM (in cells)Cellular tocris.comresearchgate.netresearchgate.netspandidos-publications.commdpi.com

The inhibitory mechanism of this compound is allosteric, meaning it binds to a site on the enzyme distinct from the active site. Crystal structure analysis of the PRMT3-SGC 707 complex has confirmed this allosteric inhibition mode researchgate.nettocris.comresearchgate.net. This compound occupies a specific pocket located at the interface of the two PRMT3 subunits researchgate.netnih.gov. This allosteric binding site is composed of a PRMT3-specific pocket within one subunit and a segment of the "activation α-helix" from the other subunit researchgate.net. The binding of this compound to this allosteric site is critical as it prevents the PRMT3 dimer from adopting its catalytically competent conformation, thereby inhibiting its enzymatic activity nih.gov.

Downstream Signaling Pathway Perturbations Mediated by this compound

Inhibition of PRMT3 by this compound leads to observable changes in cellular processes, particularly those related to gene expression and protein modification.

While comprehensive, broad-scale transcriptomic analyses specifically detailing the global gene expression changes induced solely by this compound are not extensively reported in the provided sources, studies indicate that this compound's inhibition of PRMT3 can influence specific gene expression outcomes. For instance, inhibition studies using this compound have demonstrated that PRMT3 supports infectious bursal disease virus (IBDV) replication, and conversely, silencing of PRMT3 leads to enhanced interferon production and inhibition of IBDV replication researchgate.net. This suggests that this compound, by inhibiting PRMT3, can indirectly modulate the expression of genes involved in the interferon signaling pathway, which is crucial for antiviral responses researchgate.net.

A prominent epigenetic modification mediated by PRMT3 is the asymmetric dimethylation of histone H4 at arginine 3 (H4R3me2a). This compound effectively decreases H4R3me2a levels in cells. In HEK293 cells, this compound reduces PRMT3-dependent H4R3me2a researchgate.netthesgc.orgmdpi.comwikipedia.orgyuhs-microbiology.org. Specifically, when PRMT3 is overexpressed, leading to an increase in endogenous H4R3me2a, this compound is capable of reducing this increase with an IC50 of 225 nM researchgate.netscholaris.ca. Furthermore, the asymmetric dimethylation of exogenous H4R3 is also inhibited by this compound with an IC50 of 91 nM researchgate.netscholaris.ca. These findings underscore this compound's potent cellular effect on histone methylation, a key epigenetic mark.

Table 2: this compound Effects on Epigenetic Modifications

ModificationEffect of this compoundIC50 (Cellular)Cell LineReference
H4R3me2a (endogenous)Decrease225 nMHEK293 researchgate.netscholaris.cayuhs-microbiology.org
H4R3me2a (exogenous)Decrease91 nMHEK293 researchgate.netscholaris.ca
Histone MethylationInhibition< 1 µMVarious tocris.comresearchgate.netresearchgate.netspandidos-publications.commdpi.com
Global ADMA levelsDecreaseNot specifiedVarious

Interplay of this compound with Cellular Regulatory Networks (e.g., Viral Replication Pathways)

This compound is recognized as a potent, selective, and cell-active allosteric inhibitor of Protein Arginine Methyltransferase 3 (PRMT3). thesgc.orgtocris.comadooq.comnih.govbio-techne.comchemicalprobes.orgrndsystems.com Protein arginine methyltransferases (PRMTs), including PRMT3, are enzymes that catalyze the asymmetrical di-methylation of arginine residues and play crucial roles in various cellular regulatory networks, encompassing processes such as gene expression, signal transduction, and protein function. thesgc.org Beyond their general cellular functions, PRMTs have been implicated in diverse signaling pathways, including those involved in viral infection, inflammasome responses, and cancer growth. patsnap.comresearchgate.netnih.gov

Detailed research findings have illuminated the specific interplay of this compound with cellular regulatory networks, particularly in the context of viral replication pathways, by targeting PRMT3. Studies investigating the function of chicken PRMTs revealed that PRMT3 actively supports the replication of Infectious Bursal Disease Virus (IBDV). patsnap.comresearchgate.netnih.gov It was observed that PRMT3 is widely expressed across various organs and its expression is notably upregulated during IBDV infection. patsnap.comresearchgate.net

Further mechanistic elucidation demonstrated that PRMT3 facilitates IBDV replication through the suppression of interferon signaling. patsnap.comresearchgate.netnih.gov Ectopic expression of PRMT3 was shown to support IBDV replication, while inhibition studies utilizing this compound provided compelling evidence for this role. patsnap.comresearchgate.net Specifically, the application of this compound, or the silencing of PRMT3, led to an enhancement of interferon production and a concomitant inhibition of IBDV replication. patsnap.comresearchgate.netnih.gov This indicates that PRMT3 acts as a negative regulator of interferon production in response to viral stimulation, thereby creating a permissive environment for viral propagation. patsnap.comresearchgate.netnih.gov The ability of this compound to inhibit PRMT3-mediated activity in vitro and decrease H4R3me2a levels in HEK293 cells underscores its cellular efficacy in modulating PRMT3 function. tocris.comrndsystems.com

The selectivity profile of this compound is particularly noteworthy, displaying over 100-fold selectivity against 31 other methyltransferases and 250 other non-epigenetic targets. thesgc.orgtocris.combio-techne.comchemicalprobes.orgrndsystems.com Its allosteric mode of inhibition, confirmed by noncompetitive patterns with respect to both S-adenosylmethionine (SAM) and peptide substrates, highlights a distinct mechanism of action. thesgc.org

Table 1: Key Biological Activity and Selectivity of this compound

PropertyValueReference
TargetProtein Arginine Methyltransferase 3 (PRMT3) thesgc.orgtocris.comadooq.comnih.govbio-techne.comchemicalprobes.orgrndsystems.com
Mechanism of ActionAllosteric Inhibitor thesgc.orgtocris.comchemicalprobes.org
PRMT3 IC₅₀ (in vitro)31 nM - 50 nM thesgc.orgtocris.comadooq.combio-techne.comrndsystems.com
Selectivity>100-fold over 31 other methyltransferases thesgc.orgtocris.combio-techne.comchemicalprobes.orgrndsystems.com
>100-fold over 250 non-epigenetic targets thesgc.orgtocris.combio-techne.comchemicalprobes.orgrndsystems.com
Cellular ActivityInhibits histone methylation in cells (IC₅₀ < 1 µM) thesgc.org
Decreases H4R3me2a levels in HEK293 cells tocris.comrndsystems.com

Cellular and in Vitro Efficacy Studies of Sgc 707

Effects of SGC 707 on Key Cellular Processes In Vitro

Modulation of Cell Proliferation and Growth in Disease Models (e.g., cancer cell lines)

SGC707 has demonstrated inhibitory effects on cell growth in various cancer cell lines. Studies have shown its activity in acute leukemia (AL) cell lines, including RS4;11, MV-4-11, MOLM13, BDCM, and HL-60 researchgate.net. The inhibition of its target, Protein Arginine Methyltransferase 3 (PRMT3), has been linked to reduced cancer cell growth and glycolysis in hepatocellular carcinoma (HCC) researchgate.net. In vivo studies, which reflect the compound's cellular activity, have shown that treatment with SGC707 resulted in smaller and more slowly growing tumors in mouse xenograft models of glioblastoma (GSC262 and GSC20) researchgate.net. Furthermore, combining SGC707 with other agents completely abolished the growth-promoting effects of PRMT3 overexpression in HepG2 cells researchgate.net.

Interactive Data Table: Cell Growth Inhibition by SGC707 in Cancer Cell Lines (The data below is qualitative, based on findings from the cited research.)

Cell Line Cancer Type Effect of SGC707
RS4;11 Acute Leukemia Growth Inhibition researchgate.net
MV-4-11 Acute Leukemia Growth Inhibition researchgate.net
MOLM13 Acute Leukemia Growth Inhibition researchgate.net
BDCM Acute Leukemia Growth Inhibition researchgate.net
HL-60 Acute Leukemia Growth Inhibition researchgate.net
GSC262 Glioblastoma Reduced Tumor Growth (in vivo) researchgate.net
GSC20 Glioblastoma Reduced Tumor Growth (in vivo) researchgate.net

Induction of Programmed Cell Death Mechanisms (e.g., Apoptosis)

The inhibition of PRMT3 by SGC707 is associated with the induction of cancer cell death. In studies involving acute leukemia, a PRMT3 degrader based on the SGC707 scaffold was shown to effectively induce cancer cell death researchgate.net. While the precise mechanism of cell death induction by SGC707 is not fully detailed in the provided literature, the inhibition of downstream pathways related to PRMT3's function has been linked to apoptosis. For instance, inhibitors of lactate (B86563) dehydrogenase A (LDHA), a metabolic enzyme influenced by PRMT3-mediated pathways, have been shown to induce apoptosis in pancreatic cancer cells researchgate.net.

Impact on Cellular Differentiation and Phenotypic Plasticity

SGC707 has been found to influence cellular differentiation processes. Specifically, research has demonstrated that SGC707 inhibits the osteogenic differentiation of human mesenchymal stem cells researchgate.net. This finding suggests that the enzymatic activity of PRMT3 is a key factor in the regulation of developmental pathways and that its inhibition by SGC707 can alter the course of cell fate decisions.

Regulation of Cell Migration and Invasion

The broader family of protein arginine methyltransferases (PRMTs) plays a critical role in cancer cell migration and invasion nih.gov. PRMT5, for example, silences epithelial junctional genes to promote cancer cell invasion nih.gov. While direct studies on SGC707's effect on migration and invasion are not detailed, its target, PRMT3, is implicated in these processes through its regulatory functions. The inhibition of LDHA, which is connected to PRMT3-regulated metabolic pathways, has been observed to suppress cell migration in esophageal cancer models researchgate.net.

Specificity and Selectivity Profiling of this compound Across Cellular Subtypes and Other Methyltransferases

SGC707 is characterized by its high potency and exceptional selectivity as an allosteric inhibitor of PRMT3. nih.govtocris.com Biochemical and biophysical assays have established its inhibitory concentration (IC50) at approximately 31 nM and its dissociation constant (Kd) at around 53 nM. nih.govnih.govselleckchem.commedchemexpress.com

The compound exhibits outstanding selectivity for PRMT3. It has been profiled against a wide panel of other enzymes and shows remarkable specificity. SGC707 was tested against 31 other protein, DNA, and RNA methyltransferases and displayed no significant inhibition, demonstrating over 100-fold selectivity. researchgate.nettocris.comnih.gov Furthermore, its selectivity extends to a broader range of non-epigenetic targets, showing little to no activity against more than 250 kinases, G protein-coupled receptors (GPCRs), ion channels, and transporters. nih.govnih.govscispace.com This high degree of selectivity makes SGC707 a precise chemical probe for studying the specific functions of PRMT3. nih.govnih.gov A close analog of SGC707, named XY1, is completely inactive and serves as an excellent negative control for experiments. nih.govscispace.com

Interactive Data Table: Potency and Selectivity of SGC707

Parameter Value Target Notes
IC50 31 ± 2 nM PRMT3 Potency in biochemical assays. nih.govnih.govacs.org
Kd 53 ± 2 nM PRMT3 Binding affinity measured by biophysical methods. nih.govnih.govmedchemexpress.com
Selectivity Panel 1 >100-fold selective 31 other methyltransferases No significant inhibition observed. researchgate.nettocris.comnih.gov

| Selectivity Panel 2 | >100-fold selective | >250 non-epigenetic targets | Includes kinases, GPCRs, and ion channels. researchgate.nettocris.comnih.gov |

Mechanisms of Cellular Response and Resistance to this compound in In Vitro Models

The primary mechanism of cellular response to SGC707 is the direct allosteric inhibition of PRMT3's methyltransferase activity. nih.govnih.gov Unlike competitive inhibitors that bind to the substrate or cofactor sites, SGC707 binds to a distinct allosteric pocket on the PRMT3 enzyme. nih.govacs.org This binding event is noncompetitive with respect to both the S-adenosylmethionine (SAM) cofactor and the peptide substrate. nih.gov

Once inside the cell, SGC707 engages with PRMT3, effectively blocking its catalytic function. nih.gov This is demonstrated by a reduction in the levels of asymmetric dimethylation on histone H4 at arginine 3 (H4R3me2a), a known substrate of PRMT3. In HEK293 cells overexpressing PRMT3, SGC707 treatment reduced the elevated H4R3me2a levels, with 1 µM of the compound being nearly as effective as a catalytically dead PRMT3 mutant. nih.govscispace.com The cellular IC50 for inhibiting this histone mark was measured to be between 91 nM and 225 nM in different assays. acs.org

Another key cellular response is the stabilization of the PRMT3 protein upon SGC707 binding. This effect has been quantified in cell lines such as HEK293 and A549, where SGC707 stabilized PRMT3 with EC50 values of 1.3 µM and 1.6 µM, respectively. selleckchem.commedchemexpress.com This target engagement and stabilization confirm that the compound effectively reaches and interacts with PRMT3 in a cellular environment. nih.gov Information regarding mechanisms of acquired resistance to SGC707 in in vitro models is not available in the reviewed literature.

Interactive Data Table: Cellular Engagement and Activity of SGC707

Cell Line Assay Metric Value
HEK293 PRMT3 Protein Stabilization EC50 1.3 µM selleckchem.commedchemexpress.com
A549 PRMT3 Protein Stabilization EC50 1.6 µM selleckchem.commedchemexpress.com
HEK293 Inhibition of endogenous H4R3me2a IC50 225 nM acs.org

Table of Mentioned Compounds

Compound Name Description
SGC707 A potent, selective, and cell-active allosteric inhibitor of PRMT3.

Preclinical in Vivo Investigation of Sgc 707

Pharmacodynamic Profiling of SGC 707 in Animal Models

Pharmacodynamic studies have confirmed that this compound is bioavailable and suitable for in vivo investigations, effectively engaging its target and modulating downstream biomarkers. nih.govallgenbio.com

Direct measurement of target engagement in vivo is often inferred from pharmacokinetic and pharmacodynamic (PK/PD) relationships. Pharmacokinetic analysis in CD-1 male mice demonstrated that this compound has good plasma exposure following intraperitoneal administration. nih.gov A peak plasma level of 38,000 nM was achieved, and the concentration remained above its cellular IC50 value for over six hours, indicating that a therapeutically relevant exposure is achievable in animal models. nih.gov

While cellular assays confirm that this compound engages PRMT3, leading to its stabilization, in vivo target engagement is primarily evidenced by the downstream biological effects observed in animal models. medchemexpress.com For instance, the administration of this compound in mouse models of hepatic steatosis and cancer leads to specific, predictable outcomes based on the inhibition of PRMT3's methyltransferase activity. uu.nl One study explicitly concluded that this compound acts as a highly potent inhibitor of PRMT3 in vivo. These findings strongly support that this compound successfully engages with and inhibits PRMT3 in a whole-animal context.

The effect of this compound on biomarkers of PRMT3 activity has been demonstrated in preclinical models. While initial studies showed this compound could reduce the asymmetric dimethylation of histone H4 at arginine 3 (H4R3me2a) in cellular overexpression systems, more recent in vivo studies have focused on non-histone substrates. nih.gov

In a study on liver cancer, this compound treatment significantly reduced the asymmetric dimethylarginine (ADMA) levels of Insulin-like Growth Factor 2 mRNA Binding Protein 1 (IGF2BP1) in xenograft models. This confirmed that IGF2BP1 is a bona fide substrate of PRMT3 in vivo and that its methylation status can serve as a direct biomarker for the inhibitor's activity.

BiomarkerModel SystemEffect of this compound
Asymmetric Dimethylarginine (ADMA) of IGF2BP1Liver Cancer Xenograft▼ Significant Reduction

Mechanistic Validation of this compound Action in Pathological Animal Models

The therapeutic potential of inhibiting PRMT3 has been explored in several pathological animal models, validating the enzyme's role in disease and the inhibitor's mechanism of action.

In oncology, this compound has shown efficacy in glioblastoma (GBM) xenograft models. Treatment with this compound inhibited tumor growth and progression, demonstrating that PRMT3 is critical for GBM growth, in part by regulating HIF1A stability and glycolytic metabolism. Similarly, in a liver cancer xenograft model, PRMT3 inhibition by this compound restored tumor sensitivity to the chemotherapeutic agent oxaliplatin.

In the context of metabolic disease, this compound was investigated in hyperlipidemic low-density lipoprotein (LDL) receptor knockout mice fed a Western-type diet. The inhibitor significantly reduced hepatic steatosis and lowered plasma triglyceride levels. medchemexpress.comuu.nl In these models, this compound-treated mice exhibited 50% lower liver triglyceride stores and 32% lower plasma triglyceride levels. medchemexpress.comuu.nl

Furthermore, in cellular models of viral infection, this compound demonstrated a role in the innate immune response. In fish cell lines (ZFL cells) infected with Spring viremia of carp (B13450389) virus (SVCV) or Grass carp reovirus (GCRV), treatment with this compound enhanced the expression of key antiviral genes. medchemexpress.com

Pathological ModelAnimal/Cell LineKey Findings with this compound Treatment
Glioblastoma GSC262 & GSC20 Xenograft Mice▼ Reduced tumor size and growth rate
Liver Cancer Subcutaneous Xenograft Mice▲ Restored sensitivity to oxaliplatin
Hepatic Steatosis / Hyperlipidemia LDL Receptor Knockout Mice▼ 50% reduction in liver triglycerides; ▼ 32% reduction in plasma triglycerides medchemexpress.comuu.nl
Viral Replication ZFL Cells (SVCV/GCRV infected)▲ Enhanced expression of antiviral genes medchemexpress.com

Comparison with Established Preclinical Modulators of PRMT3

This compound is considered a first-in-class, potent, and highly selective allosteric inhibitor of PRMT3. nih.gov In many foundational studies, its efficacy is compared against its own close structural analog, XY1, which is completely inactive against PRMT3 and serves as a rigorous negative control. nih.gov This allows researchers to attribute the observed biological effects specifically to the inhibition of PRMT3.

While other small molecules with inhibitory activity against PRMT3 have been developed since this compound, extensive preclinical studies directly comparing the in vivo efficacy and pharmacodynamic profiles of these compounds against this compound in animal models are not widely documented in the reviewed literature. Therefore, this compound, along with its inactive control XY1, remains the primary chemical probe combination used by the biomedical community to investigate the biological functions and disease associations of PRMT3. nih.gov

Structure Activity Relationship Sar and Compound Optimization of Sgc 707 Analogs

The development of SGC-707 as a potent and selective inhibitor of Protein Arginine Methyltransferase 3 (PRMT3) was an outcome of rigorous structure-based optimization and systematic evaluation of its analogs. nih.gov This process was crucial for identifying a chemical probe with desirable properties for studying the biological functions of PRMT3.

Methodological Approaches in Sgc 707 Research

Biochemical Assay Development for PRMT3 Activity Modulation by SGC 707

Biochemical assays are fundamental for quantifying the direct inhibitory effect of this compound on PRMT3 enzyme activity. Two primary methods widely utilized for this purpose are the Scintillation Proximity Assay (SPA) and Liquid Chromatography-Mass Spectrometry (LC-MS) detection assays.

The Scintillation Proximity Assay (SPA) is a high-throughput method that measures the transfer of a tritiated methyl group from S-adenosyl-L-methionine (³H-SAM) to a peptide substrate by PRMT3. nih.govselleckchem.com In SPA, the biotin-labeled methylated peptide is captured on streptavidin/scintillant-coated microplates, bringing the incorporated ³H-methyl group into close proximity with the scintillant, resulting in light emission that is quantified. selleckchem.com this compound has demonstrated potent inhibition of PRMT3 activity with an IC₅₀ value of 31 ± 2 nM using the SPA method. nih.govchemicalprobes.org

LC-MS detection assays offer an alternative, label-free method for determining enzyme inhibition. This technique directly measures the product formation or substrate consumption by separating and quantifying the methylated peptides via liquid chromatography coupled with mass spectrometry. nih.gov Under balanced conditions (substrate and cofactor concentrations equal to their K_m values), this compound showed an IC₅₀ value of 66 nM by LC-MS detection assay. nih.govchemicalprobes.org

These biochemical assays confirmed this compound as a potent inhibitor of PRMT3 and were critical in initial compound screening and optimization.

Assay TypeResult (IC₅₀)ConditionsReference
Scintillation Proximity Assay (SPA)31 ± 2 nMBalanced conditions (Km of both substrates) nih.govchemicalprobes.org
LC-MS Detection Assay66 nMBalanced conditions (Km of both substrates) nih.govchemicalprobes.org

Cellular Assay Methodologies for Assessing this compound Effects

To evaluate the biological impact of this compound within a living system, various cellular assay methodologies have been employed. These assays assess the compound's ability to engage its target and exert functional effects in a cellular context.

Western blot analysis is frequently used to monitor the levels of specific proteins and their post-translational modifications, such as arginine methylation. This compound has been shown to inhibit the methylation of histones in cells, specifically decreasing H4R3 asymmetric dimethylation (H4R3me2a) levels in HEK293 cells with an IC₅₀ value below 1 µM. thesgc.orgtocris.comrndsystems.com This indicates that this compound effectively inhibits PRMT3 catalytic activity within cells. nih.gov Western blot has also been used to analyze the levels of major viral proteins (VP1, VP2, VP3) in cells treated with this compound, demonstrating a reduction in these proteins, indicating an inhibitory effect on viral replication. nih.gov Furthermore, Western blot analysis has confirmed changes in PRMT3 and other protein expressions in response to this compound treatment in various cancer cell lines. nih.govpreprints.orgresearchgate.net

Cell viability assays , such as CCK8 and MTT assays, are employed to assess the impact of this compound on cell proliferation and survival. Studies have shown that this compound stabilizes PRMT3 in HEK293 and A549 cells with EC₅₀ values of 1.3 µM and 1.6 µM, respectively. medchemexpress.com In DF-1 cells, this compound showed no toxicity at concentrations up to 10 µg/mL. nih.gov Similarly, in mesenchymal stem cells (MSCs), this compound had no significant effect on proliferation at concentrations up to 50 µM. researchgate.net However, at very high concentrations (50 and 100 µM) over 72 hours, some toxicity was observed in certain cell types. nih.gov In pancreatic cancer cells, this compound treatment was shown to decrease the expression of ABCG2 mRNA, a gene associated with chemoresistance, as determined by cell viability assays and qRT-PCR. nih.gov

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) is utilized to measure the expression levels of specific genes (mRNA). This technique has been used to assess the reduction in viral genomic dsRNA in this compound-treated cells, indicating an inhibition of viral replication. nih.gov It has also been applied to analyze the levels of ABCG2 mRNA and the expression of PRMTs in various cell lines treated with this compound, providing insights into its transcriptional effects. nih.govresearchgate.net

Cellular AssayObserved Effect of this compoundCell Line(s)Key Finding/ResultReference
Western BlotDecreased H4R3me2a levelsHEK293 cellsIC₅₀ < 1 µM for histone methylation inhibition thesgc.orgnih.govtocris.comrndsystems.com
Western BlotReduced viral protein levels (VP1, VP2, VP3)DF-1 cellsSignificant reduction compared to DMSO-treated cells nih.gov
Cell Viability (CCK8/MTT)Stabilized PRMT3HEK293, A549 cellsEC₅₀ values of 1.3 µM (HEK293) and 1.6 µM (A549) medchemexpress.com
Cell Viability (CCK8)No significant toxicityDF-1 cellsUp to 10 µg/mL this compound nih.gov
Cell Viability (CCK8)No significant effect on proliferationMSCsUp to 50 µM this compound researchgate.net
qRT-PCRReduced viral genomic dsRNADF-1 cells50-fold reduction at 6 hpi, 6-fold reduction at 12 hpi nih.gov
qRT-PCR / Western BlotDecreased ABCG2 mRNA/protein levelsPRMT3-overexpressing PANC-1 cells, PANC-1-R cellsIndicates impact on chemoresistance nih.gov

Advanced Biophysical Techniques for this compound-Target Interaction Studies

Advanced biophysical techniques provide crucial insights into the direct interaction between this compound and its target, PRMT3, at a molecular level. These methods characterize binding affinity, stoichiometry, and the thermodynamics of the interaction, confirming the mechanism of action.

Isothermal Titration Calorimetry (ITC) is a label-free technique that directly measures the heat changes (released or absorbed) upon molecular binding. ice-biosci.comnih.gov By titrating this compound into a solution containing PRMT3, ITC provides a comprehensive thermodynamic profile of the interaction, including the dissociation constant (K_d), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). ice-biosci.com ITC studies have confirmed that this compound binds to PRMT3 with a K_d of 50 nM thesgc.org or 53 ± 2 nM nih.govresearchgate.netchemicalprobes.orgnih.govacs.org. This technique was instrumental in establishing this compound's high binding affinity for PRMT3.

Surface Plasmon Resonance (SPR) is another powerful biophysical method used to monitor real-time binding events between molecules. SPR measures changes in refractive index at a sensor surface as a ligand binds to an immobilized target. SPR studies have also confirmed this compound's high binding affinity to PRMT3, yielding a K_d of 85 ± 1 nM. nih.govchemicalprobes.orgnih.govacs.org

The crystal structure of the PRMT3-SGC 707 complex (PDB ID: 4RYL) has been determined, providing atomic-level details of their interaction. nih.govresearchgate.netrcsb.org This structural information was critical in confirming this compound's allosteric mode of inhibition, demonstrating that it binds to a site distinct from the S-adenosylmethionine (SAM) and peptide substrate binding pockets. nih.govnih.govrcsb.org This allosteric binding leads to a noncompetitive inhibition pattern with respect to both the cofactor and the peptide substrate. thesgc.orgnih.govnih.govacs.org

Biophysical TechniqueParameter MeasuredResultReference
Isothermal Titration Calorimetry (ITC)Dissociation Constant (Kd)50 nM or 53 ± 2 nM thesgc.orgnih.govresearchgate.netchemicalprobes.orgnih.govacs.org
Surface Plasmon Resonance (SPR)Dissociation Constant (Kd)85 ± 1 nM nih.govchemicalprobes.orgnih.govacs.org
X-ray CrystallographyBinding Mode / Crystal StructureAllosteric inhibition (PDB ID: 4RYL) nih.govresearchgate.netrcsb.org

Omics Technologies in this compound Research

'Omics' technologies, including proteomics, transcriptomics, and phosphoproteomics, provide comprehensive, high-throughput molecular snapshots of biological systems. While direct, detailed this compound-specific 'omics' datasets are not extensively detailed in the provided snippets, the application of these technologies in PRMT3 research, which this compound facilitates, is evident.

Transcriptomics , often involving techniques like RNA sequencing or microarray analysis, measures the abundance of different RNA molecules, serving as a proxy for gene expression. d-nb.info In the context of PRMT3 research, gene expression microarray analysis has been used to identify potential target genes of PRMT3, such as ABCG2, in PRMT3-overexpressing cells. nih.gov The use of this compound can then be used to validate the impact of PRMT3 inhibition on the expression of these identified genes.

Proteomics involves the large-scale study of proteins, including their expression, modifications, and interactions. Phosphoproteomics , a subset of proteomics, specifically focuses on protein phosphorylation events, which are crucial mediators of signal transduction. d-nb.infonih.gov These technologies are increasingly integrated to provide a multi-tier understanding of cellular processes. nih.gov For instance, integrative proteomics and phosphoproteomics profiling can reveal dynamic signaling networks and bioenergetic pathways affected by protein methyltransferases like PRMT3. nih.gov While not explicitly detailing this compound's direct 'omics' findings, studies on PRMT3's role in various cancers often leverage these technologies to understand its broader biological impact, which this compound can then be used to perturb and study. For example, proteomic approaches combined with cell biology have been used to reveal the role of arginine methylation in cancer pathogenesis. aacrjournals.org

The integration of these 'omics' datasets allows for a more holistic understanding of how PRMT3 inhibition by this compound impacts cellular processes, from gene expression to protein function and signaling pathways. d-nb.infonih.gov

Computational and Systems Biology Approaches to Model this compound Effects and Predict Outcomes

Computational and systems biology approaches are integral to understanding and predicting the complex effects of chemical compounds like this compound. These methodologies leverage experimental data to build models that can elucidate mechanisms, identify new targets, and predict biological outcomes.

The crystal structure of the PRMT3-SGC 707 complex (PDB ID: 4RYL) is a foundational piece of data for computational studies. rcsb.org This structure allows for structure-based drug design and provides critical insights into the allosteric binding site of this compound on PRMT3. nih.govresearchgate.netrcsb.orgguidetopharmacology.org Molecular dynamics simulations, for example, could be used to further investigate the binding stability and compactness of this compound with PRMT3. researchgate.net

Beyond structural analysis, computational methods are used to integrate and interpret large-scale 'omics' data. For instance, computational pipelines are designed for integrating multi-omics datasets (e.g., transcriptomics, proteomics, phosphoproteomics) to reconstruct regulatory networks and identify core molecular circuits in complex biological systems. d-nb.infonih.gov These integrated analyses can help to decipher the downstream effects of PRMT3 inhibition by this compound on cellular signaling pathways and metabolic reprogramming. d-nb.infonih.govaacrjournals.org

Systems biology approaches aim to model cellular signaling and predict outcomes by integrating 'omics' data with prior knowledge networks (PKNs). d-nb.info This allows researchers to move from observing individual molecular changes to understanding how this compound's action on PRMT3 propagates through the cellular network, affecting various biological processes. Such models can predict the phenotypic consequences of PRMT3 inhibition and guide further experimental validation.

Emerging Research Frontiers and Future Directions for Sgc 707 Studies

Investigation of SGC 707 in Novel Biological Contexts and Emerging Disease Areas

This compound functions as a potent allosteric inhibitor of protein arginine methyltransferase 3 (PRMT3), demonstrating an IC50 of 31 nM tocris.comrndsystems.com. PRMT3 plays a crucial role in the maturation of ribosomes and has been implicated in various diseases acs.org. While its primary application has centered on understanding PRMT3's fundamental biological functions, future research directions involve leveraging this compound to explore novel biological contexts where PRMT3 activity might be critical. This includes investigating its role in emerging disease areas where arginine methylation pathways are being increasingly recognized as contributors to pathogenesis. By selectively modulating PRMT3 activity with this compound, researchers can delineate the enzyme's precise contributions to cellular processes beyond its established roles, potentially uncovering new therapeutic targets.

Elucidation of Potential Off-Target Effects and Polypharmacology of this compound

A key characteristic of this compound as a chemical probe is its remarkable selectivity. It exhibits over 100-fold selectivity against 31 other methyltransferases and 250 other non-epigenetic targets tocris.comrndsystems.com. This high degree of specificity significantly minimizes the likelihood of widespread off-target effects, which are unintended interactions of a compound with biological targets irrelevant to the desired effect, potentially leading to adverse outcomes frontiersin.orgacs.org.

While some drugs exhibit polypharmacology, engaging multiple targets to achieve therapeutic effects frontiersin.orgnih.gov, this compound's design emphasizes high selectivity for PRMT3. This makes it an ideal tool for attributing observed biological phenotypes directly to PRMT3 inhibition, rather than confounding off-target interactions. However, in the continuous development and application of chemical probes, ongoing vigilance for subtle or context-dependent off-target interactions remains a critical aspect of thorough characterization. This includes investigating potential interactions at higher concentrations or in different cellular environments that might reveal minor polypharmacological profiles not initially apparent.

Development of this compound as a Chemical Probe for Dissecting PRMT3-Mediated Biological Pathways

This compound has been successfully developed and characterized as a potent, selective, and cell-active allosteric inhibitor of PRMT3 tocris.comrndsystems.comacs.orgnih.govthesgc.org. Its development involved a collaborative effort, including the Structural Genomics Consortium tocris.comnih.govthesgc.org. The compound's mechanism of action is confirmed as allosteric inhibition, a finding supported by crystal structure analysis of the PRMT3-SGC707 complex acs.orgthesgc.org.

As a chemical probe, this compound is instrumental in dissecting PRMT3-mediated biological pathways. It effectively inhibits PRMT3-mediated methyltransferase activity in vitro and has been shown to decrease H4R3me2a levels in HEK293 cells in vitro tocris.comrndsystems.com. Importantly, this compound engages PRMT3 within cells, allowing for the study of its cellular function acs.org. Research has revealed that PRMT3 associates with components of the translational machinery, and the 40S ribosomal protein S2 has been identified as a physiological substrate of PRMT3 acs.org. By utilizing this compound, researchers can precisely perturb PRMT3 activity to elucidate its role in ribosome maturation, protein translation, and other cellular processes, thereby advancing the understanding of this understudied protein methyltransferase acs.org.

Key Biochemical and Cellular Activity of this compound

PropertyValueSource
PRMT3 IC50 (in vitro)31 nM tocris.comrndsystems.com
Selectivity (vs. other methyltransferases)>100-fold (against 31 others) tocris.comrndsystems.com
Selectivity (vs. non-epigenetic targets)>100-fold (against 250 others) tocris.comrndsystems.com
Cellular EffectDecreases H4R3me2a levels in HEK293 cells tocris.comrndsystems.com
Binding Affinity (KD)53 ± 2 nM (ITC) acs.org

Challenges and Opportunities in Translational Research of this compound Discoveries in a pre-clinical context (without clinical human trial implications)

Translational research aims to bridge fundamental scientific discoveries with practical applications, particularly in the development of new therapies and diagnostic tools rsc.orgabm.gov.pl. In a pre-clinical context, this involves rigorous testing in in vitro cell models and animal studies to assess efficacy and safety without direct human clinical trial implications abm.gov.pl.

Challenges: Several challenges exist in the pre-clinical translational research of discoveries made with this compound. A significant hurdle is the inherent data variability and potential for bias in the interpretation of preclinical study results nih.gov. Furthermore, a major challenge lies in the development of predictive preclinical models that accurately forecast responses to therapeutic interventions in humans, as animal models, while crucial for understanding basic biology, often have limitations in their predictive capacity for human outcomes nih.gov. Non-scientific factors, such as funding availability, conflicts of interest, regulatory burdens, fragmented research infrastructure, and a shortage of qualified investigators, can also impede translational progress nih.gov. Additionally, the systematic identification of targets for complex biological processes can be difficult nih.gov.

Opportunities: Despite these challenges, this compound presents significant opportunities in pre-clinical translational research. Its high selectivity for PRMT3 makes it an excellent tool for target validation and phenotypic profiling studies in cell lines and primary patient samples caymanchem.com. By using this compound, researchers can confidently link the selective inhibition of PRMT3 to specific biological and disease phenotypes caymanchem.com. This capability accelerates the understanding of disease mechanisms where PRMT3 is implicated and aids in identifying potential therapeutic targets caymanchem.combiorxiv.org. The insights gained from using this compound can inform lead optimization strategies for potential therapeutic agents. Moreover, fostering strong collaborations between basic scientists and preclinical researchers is essential to overcome translational hurdles nih.gov. The concept of "reverse translational research," which involves translating clinical observations back to the bench for mechanistic insights, also offers a promising avenue for leveraging discoveries made with this compound to address clinical problems in a pre-clinical setting xiahepublishing.com. The broader field of translational science is dedicated to enhancing the predictivity and efficiency of developing interventions, which directly benefits research involving probes like this compound nih.gov.

Q & A

Q. What is the mechanism of action of SGC 707, and how does its allosteric inhibition of PRMT3 influence experimental design?

this compound is a potent allosteric inhibitor of PRMT3, binding to a regulatory site distinct from the catalytic domain, which induces conformational changes that reduce enzymatic activity (IC50 = 50 nM) . When designing experiments, researchers should:

  • Use kinetic assays to confirm non-competitive inhibition (e.g., unchanged KM but reduced Vmax).
  • Validate target engagement via co-crystallization or NMR studies to map allosteric binding sites.
  • Include controls for off-target effects by testing against other methyltransferases (e.g., PRMT1, PRMT5) due to its >100-fold selectivity .

Q. How can researchers verify the selectivity of this compound across methyltransferases in vitro?

Methodological verification involves:

  • Enzyme activity assays : Compare inhibition profiles of this compound against a panel of methyltransferases (e.g., PRMT3 vs. PRMT4/5) using radioactive or fluorescence-based methyltransferase assays .
  • Cellular lysate models : Treat cell lines with this compound and perform Western blotting for symmetric vs. asymmetric dimethylarginine (SDMA/ADMA) to confirm specificity for PRMT3 substrates .

Q. What are the recommended experimental conditions for maintaining this compound stability in cell-based assays?

  • Storage : Store lyophilized powder at -20°C for long-term stability (up to 3 years).
  • Working solutions : Prepare fresh solutions in DMSO or PBS, avoiding repeated freeze-thaw cycles to prevent compound degradation.
  • Cell treatment : Use concentrations ≤10 µM to minimize solvent toxicity, validated via vehicle-controlled experiments .

Q. How should researchers optimize dose-response curves for this compound in PRMT3-dependent models?

  • Titration range : Test concentrations from 1 nM to 10 µM, with 10-point serial dilutions.
  • Endpoint selection : Measure PRMT3 substrate methylation (e.g., ribosomal protein S2) via immunoblotting or ELISA.
  • Data normalization : Use non-treated and PRMT3-knockout controls to establish baseline activity .

Q. What quality control measures are critical when sourcing this compound for reproducibility?

  • Purity verification : Confirm >98% purity via HPLC or LC-MS.
  • Batch consistency : Request certificates of analysis (CoA) from suppliers, including lot-specific IC50 data.
  • Structural validation : Cross-check SMILES strings (C1CCN(C1)C(=O)CNC(=O)NC2=CC3=C(C=C2)C=NC=C3) and NMR spectra .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

Contradictions often arise from bioavailability or off-target effects. To address this:

  • Pharmacokinetic profiling : Measure plasma/tissue concentrations of this compound post-administration using LC-MS/MS.
  • Transcriptomic analysis : Perform RNA-seq on treated vs. untreated models to identify compensatory pathways (e.g., upregulated PRMT isoforms).
  • Genetic validation : Use conditional PRMT3-knockout models to isolate compound-specific effects .

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in high-throughput screens?

  • Non-linear regression : Fit data to a four-parameter logistic curve (e.g., Hill equation) to calculate IC50 and Hill coefficients.
  • Multiple testing correction : Apply Benjamini-Hochberg adjustment to mitigate false positives in large-scale screens.
  • Reproducibility checks : Use independent replicates and blinded data analysis to reduce bias .

Q. How can researchers integrate this compound findings with existing PRMT3 structural biology data?

  • Molecular docking : Align this compound’s structure (SMILES: C1CCN(C1)C(=O)CNC(=O)NC2=CC3=C(C=C2)C=NC=C3) with PRMT3’s allosteric pocket using software like AutoDock Vina.
  • Mutagenesis studies : Introduce point mutations (e.g., D230A, H231A) in PRMT3 to validate binding residues via SPR or ITC.
  • Cryo-EM : Resolve inhibitor-bound PRMT3 complexes to visualize conformational changes .

Q. What methodologies are effective for studying this compound’s role in PRMT3-mediated epigenetic regulation?

  • ChIP-seq : Profile histone arginine methylation patterns (e.g., H4R3me2a) in this compound-treated cells.
  • Proteomic profiling : Use SILAC or TMT labeling to quantify changes in methylated non-histone proteins (e.g., ribosomal proteins).
  • Functional assays : Couple this compound treatment with siRNA knockdowns to dissect PRMT3-dependent pathways .

Q. How should researchers address discrepancies in reported IC50 values for this compound across studies?

Discrepancies may stem from assay conditions or enzyme sources. Mitigate by:

  • Standardizing assays : Use recombinant human PRMT3 and uniform substrate concentrations (e.g., 10 µM SAM).
  • Inter-lab validation : Share protocols and reference compounds (e.g., EPZ015666 for PRMT5) via collaborations.
  • Meta-analysis : Aggregate published IC50 data with mixed-effects models to identify confounding variables .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.